molecular formula C12H14N2O5 B163977 Methyl 5-morpholino-2-nitrobenzoate CAS No. 134050-75-2

Methyl 5-morpholino-2-nitrobenzoate

Cat. No. B163977
CAS RN: 134050-75-2
M. Wt: 266.25 g/mol
InChI Key: YQDJPZPKFJXQMS-UHFFFAOYSA-N
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Description

“Methyl 5-morpholino-2-nitrobenzoate” is a chemical compound with the molecular formula C12H14N2O5 . It has an average mass of 266.250 Da and a monoisotopic mass of 266.090271 Da .


Synthesis Analysis

The synthesis of “Methyl 5-morpholino-2-nitrobenzoate” involves the nitration of methyl 3-methylbenzoate . The reaction is carried out in a solution of 2.0 g (9.28 mmol) product from Step A and 1.6 mL (18.6 mmol) morpholine in 20 mL DMF, which is heated to 90° C for 6 hours . After cooling to room temperature, the DMF is stripped off in vacuo. The crude material is then redissolved in methanol and stirred with 20 g Amberlyst-A26 .


Chemical Reactions Analysis

The key process in the synthesis of “Methyl 5-morpholino-2-nitrobenzoate” is the nitration of methyl 3-methylbenzoate . This process utilizes a high selectivity of substrates and a green nitrating process, making control of the reaction rate much easier .


Physical And Chemical Properties Analysis

“Methyl 5-morpholino-2-nitrobenzoate” is a solid substance that should be stored in a sealed container in a dry, room-temperature environment .

Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups, including structures similar to Methyl 5-morpholino-2-nitrobenzoate, have been a focus of recent work, showing promise for future applications in synthetic chemistry. These groups, such as 2-nitrobenzyl, 3-nitrophenyl, and others, are pivotal in developing light-sensitive materials and passivators, highlighting their potential in green chemistry and environmentally benign synthesis processes (Amit, Zehavi, & Patchornik, 1974).

Analytical Methods for Antioxidant Activity

In the study of antioxidants, compounds like Methyl 5-morpholino-2-nitrobenzoate may be involved in methodologies to assess antioxidant activities. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical in understanding the antioxidant capacity of complex samples. These methods, relying on spectrophotometry, are essential for analyzing the kinetics or equilibrium states of antioxidants in various fields, from food engineering to medicine (Munteanu & Apetrei, 2021).

Neuroprotective Strategies

The exploration of neuroprotective agents for cerebrovascular stroke treatment has identified compounds with structures similar to Methyl 5-morpholino-2-nitrobenzoate. These compounds are part of strategies aimed at mitigating secondary cerebral injury post-stroke. Insights from research trials have laid the groundwork for future therapeutic interventions, highlighting the need for continuous development in neuroprotective strategies (Karsy et al., 2017).

Pharmacological Applications of Piperazine and Morpholine

Piperazine and morpholine derivatives, structurally related to Methyl 5-morpholino-2-nitrobenzoate, have shown a broad spectrum of pharmaceutical applications. The synthesis and pharmacophoric activities of these analogues reveal their potential in medicinal chemistry for developing new therapeutic agents against various diseases (Mohammed et al., 2015).

Safety And Hazards

“Methyl 5-morpholino-2-nitrobenzoate” is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

methyl 5-morpholin-4-yl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)10-8-9(2-3-11(10)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDJPZPKFJXQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566519
Record name Methyl 5-(morpholin-4-yl)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-morpholino-2-nitrobenzoate

CAS RN

134050-75-2
Record name Methyl 5-(morpholin-4-yl)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.0 g (9.28 mmol) product from Step A and 1.6 mL (18.6 mmol) morpholine in 20 mL DMF was heated to 90° C. for 6 hours. After the mixture had cooled to room temperature, the DMF was stripped off in vacuo. The crude material was then redissolved in methanol and stirred with 20 g Amberlyst-A26® for about 20 minutes. The mixture was then stripped of solvent and used without further purification in the next step. Rf 0.20 in 40% EtOAc/hexane, visualized by UV and visible light.
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